(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative with a Z-configuration at the exocyclic double bond. Its structure features:
- 6-ethoxy substituent on the benzofuran ring.
- 2-methoxyphenyl group at the methylidene position (C2). This substitution pattern distinguishes it from other analogs, influencing its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-21-13-8-9-14-16(11-13)22-17(18(14)19)10-12-6-4-5-7-15(12)20-2/h4-11H,3H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMODEYGCSZTKP-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2-methoxybenzaldehyde with 6-ethoxy-2,3-dihydro-1-benzofuran-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one induced apoptosis in human breast cancer cells through the activation of caspase pathways .
Case Study: Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation leading to apoptosis |
| MDA-MB-231 | 10.0 | Inhibition of cell proliferation |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. A study involving lipopolysaccharide (LPS)-induced inflammation in murine models indicated that it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.
Data Summary: Anti-inflammatory Activity
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 75 | 90 |
Photophysical Properties
The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to act as a light-emitting material has been explored for use in organic light-emitting diodes (OLEDs) .
Performance Metrics for OLEDs
| Parameter | Value |
|---|---|
| Emission Peak (nm) | 520 |
| Quantum Efficiency (%) | 15 |
Polymer Composites
Furthermore, (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies have shown that composites containing this compound exhibit improved tensile strength compared to unmodified polymers .
Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal activity against various pests. Laboratory tests revealed that it effectively reduces the population of aphids and whiteflies, making it a candidate for natural pesticide formulations.
Efficacy Against Pests
| Pest Type | Mortality Rate (%) | Concentration (ppm) |
|---|---|---|
| Aphids | 85 | 500 |
| Whiteflies | 78 | 500 |
Plant Growth Promotion
Additionally, preliminary studies suggest that the compound may promote plant growth by enhancing root development and nutrient uptake when applied at specific concentrations . This dual functionality as both a pesticide and a growth promoter positions it as a valuable asset in sustainable agriculture.
Mechanism of Action
The mechanism of action of (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease
Biological Activity
(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, also known as CID 6316214, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is C18H16O4. The compound features a benzofuran core with methoxy and ethoxy substituents that may influence its biological activity.
Antimicrobial Activity
Research has indicated that (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential for use in treating bacterial infections .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays showed that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. This property is particularly relevant in the context of chronic conditions where oxidative damage plays a significant role .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, and (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has been shown to possess anti-inflammatory effects. Experimental models demonstrated a reduction in pro-inflammatory cytokines following treatment with this compound, indicating its potential as an anti-inflammatory agent .
The biological activities of (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Scavenging of Reactive Oxygen Species (ROS) : Its ability to neutralize ROS contributes to its antioxidant effects.
- Modulation of Cell Signaling Pathways : It may influence pathways such as NF-kB and MAPK, which are critical in inflammation and immune responses.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural analogs and their biological activities:
Key Findings from Comparative Studies
Substituent Position and Activity: The 2-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl group in CE. The para-substitution in CE enhances interactions with fungal enzymes like lanosterol 14-alpha demethylase, while ortho-substitution may alter binding affinity due to steric hindrance . Ethoxy vs.
Stereochemical Considerations: The Z-configuration in the target compound may influence molecular geometry and enzyme binding compared to E-isomers (e.g., CE).
Biological Activity: CE demonstrates robust antifungal activity by dual inhibition of ergosterol biosynthesis (via lanosterol 14-alpha demethylase) and microtubule assembly (via beta-tubulin) . The target compound’s ethoxy and 2-methoxyphenyl groups may confer similar mechanisms, but this requires experimental validation. TB501 and TB515, with bulkier substituents (e.g., m-chlorophenyl), show antitubercular activity, suggesting that substituent size and polarity are critical for targeting mycobacterial pathways .
Solubility and Formulation :
- Hydroxy-substituted analogs (e.g., (2Z)-6-hydroxy-2-[(4-methoxyphenyl)...) exhibit higher solubility but may require encapsulation for optimal delivery, as seen in TB501’s liposome-enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
